molecular formula C6H9NO2 B3322125 6-Oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1419076-00-8

6-Oxa-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B3322125
CAS No.: 1419076-00-8
M. Wt: 127.14 g/mol
InChI Key: DLEQUIVTNNWTMT-RFZPGFLSSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves direct stereochemical control during the transformation that generates the azabicyclo architecture .

Industrial Production Methods: Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as tandem C-H oxidation/oxa-Cope rearrangement/aldol reactions have been developed to efficiently construct the 8-oxabicyclo[3.2.1]octane framework .

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino alcohols and bicyclic ketones, which are intermediates in the synthesis of more complex molecules .

Scientific Research Applications

6-Oxa-3-azabicyclo[3.2.1]octan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, influencing their activity. This binding can modulate neurotransmitter release, enzyme activity, or other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane
  • 3-Azabicyclo[3.2.1]octan-2-one
  • 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
  • 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

Comparison: 6-Oxa-3-azabicyclo[3.2.1]octan-8-one stands out due to its specific incorporation of an oxygen atom in the bicyclic framework, which can influence its reactivity and biological activity. Compared to other azabicyclo compounds, it may offer unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves the cyclization of a precursor compound containing a cyclic amine and a carbonyl group. The cyclization reaction is typically carried out under acidic conditions to promote the formation of the bicyclic ring system.", "Starting Materials": [ "3-hydroxypiperidine", "2-bromoacetaldehyde diethyl acetal", "acetic acid", "sodium acetate", "sulfuric acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-hydroxypiperidine with 2-bromoacetaldehyde diethyl acetal in the presence of acetic acid and sodium acetate to form the protected amine intermediate.", "Step 2: Deprotection of the protected amine intermediate with sulfuric acid to generate the free amine intermediate.", "Step 3: Cyclization of the free amine intermediate with sulfuric acid to form the bicyclic ring system.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Drying of the organic layer with magnesium sulfate and filtration, followed by evaporation of the solvent to obtain the crude product.", "Step 6: Purification of the crude product by column chromatography using a suitable stationary phase and eluent system.", "Step 7: Characterization of the purified product by various spectroscopic and analytical techniques." ] }

CAS No.

1419076-00-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,5R)-6-oxa-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI Key

DLEQUIVTNNWTMT-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H]2CO[C@@H](C2=O)CN1

SMILES

C1C2COC(C2=O)CN1

Canonical SMILES

C1C2COC(C2=O)CN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 2
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Reactant of Route 3
6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 4
6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 5
6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 6
6-Oxa-3-azabicyclo[3.2.1]octan-8-one

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